Cas no 135295-09-9 (Phenol, 2-ethenyl-6-methyl-)

Phenol, 2-ethenyl-6-methyl-, is a substituted phenolic compound featuring both a methyl and an ethenyl (vinyl) functional group on the aromatic ring. This structure imparts reactivity suitable for applications in polymer chemistry, where it can serve as a monomer or intermediate in the synthesis of specialty resins and coatings. The presence of the vinyl group enables participation in polymerization reactions, while the phenolic hydroxyl group offers opportunities for further functionalization. Its stability and compatibility with various industrial processes make it a valuable building block in the production of high-performance materials. The compound is typically handled under controlled conditions due to its reactive nature.
Phenol, 2-ethenyl-6-methyl- structure
Phenol, 2-ethenyl-6-methyl- structure
Product Name:Phenol, 2-ethenyl-6-methyl-
CAS No:135295-09-9
MF:C9H10O
MW:134.175102710724
MDL:MFCD22413967
CID:1238225
PubChem ID:22639713
Update Time:2025-06-13

Phenol, 2-ethenyl-6-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-ethenyl-6-methyl-
    • 2-ethenyl-6-methylphenol
    • MFCD22413967
    • SCHEMBL598777
    • DB-093851
    • SY267159
    • DTXSID50627221
    • 135295-09-9
    • 2-methyl-6-vinylphenol
    • MDL: MFCD22413967
    • Inchi: 1S/C9H10O/c1-3-8-6-4-5-7(2)9(8)10/h3-6,10H,1H2,2H3
    • InChI Key: BKNHBPOZNKMOTO-UHFFFAOYSA-N
    • SMILES: OC1C(C=C)=CC=CC=1C

Computed Properties

  • Exact Mass: 134.0732
  • Monoisotopic Mass: 134.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

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Additional information on Phenol, 2-ethenyl-6-methyl-

Phenol, 2-ethenyl-6-methyl- (CAS No. 135295-09-9): A Comprehensive Overview

Phenol, 2-ethenyl-6-methyl-, identified by its Chemical Abstracts Service (CAS) number 135295-09-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenolic core with ethenyl and methyl substituents, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both aromatic and aliphatic functional groups makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound's structure consists of a benzene ring substituted with a hydroxyl group at the 1-position, an ethenyl group at the 2-position, and a methyl group at the 6-position. This arrangement imparts distinct chemical reactivity, enabling participation in diverse organic transformations such as electrophilic aromatic substitution, nucleophilic addition, and cross-coupling reactions. These characteristics make Phenol, 2-ethenyl-6-methyl- a valuable building block in the synthesis of more complex pharmaceutical agents.

Recent advancements in pharmaceutical research have highlighted the compound's potential in developing novel therapeutic agents. Studies have demonstrated its utility in constructing heterocyclic scaffolds, which are prevalent in many drugs targeting central nervous system disorders. The ethenyl group provides a site for further functionalization, allowing chemists to introduce additional pharmacophores that enhance binding affinity and selectivity. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in neurodegenerative diseases.

In addition to its role in drug discovery, Phenol, 2-ethenyl-6-methyl- has shown promise in materials science applications. Its ability to form stable complexes with metal ions has been exploited in the development of catalysts for organic synthesis. These catalysts facilitate efficient transformations under mild conditions, aligning with the growing emphasis on green chemistry principles. The compound's aromatic nature also lends itself to applications in polymer science, where it can serve as a monomer or cross-linking agent to create advanced materials with tailored properties.

The synthesis of Phenol, 2-ethenyl-6-methyl- typically involves multi-step organic reactions starting from readily available precursors. One common approach involves the Friedel-Crafts alkylation of an appropriately substituted benzene derivative followed by selective functionalization to introduce the hydroxyl and ethenyl groups. Recent methodologies have focused on optimizing these synthetic routes to improve yield and reduce waste, reflecting broader trends in sustainable chemistry.

From a pharmacological perspective, the compound's structural features suggest multiple avenues for therapeutic intervention. The phenolic hydroxyl group can engage in hydrogen bonding interactions with biological targets, while the ethenyl group offers opportunities for covalent binding or modulation of enzyme activity. Preclinical studies have begun to explore these interactions, particularly in the context of anti-inflammatory and anti-protozoal agents. The methyl substituent at the 6-position further fine-tunes the electronic properties of the molecule, influencing its overall pharmacokinetic profile.

The growing interest in Phenol, 2-ethenyl-6-methyl- is also driven by its role as a key intermediate in producing specialty chemicals used in agrochemicals and dyes. Its derivatives exhibit unique spectral properties that make them useful as chromophores or fluorophores in various applications. Researchers are exploring its potential as a precursor for liquid crystals and other optoelectronic materials, where its rigid aromatic framework contributes to stable molecular packing.

As our understanding of molecular interactions deepens, so does the appreciation for compounds like Phenol, 2-ethenyl-6-methyl- that bridge fundamental organic chemistry with practical applications. The intersection of synthetic methodologies and biological activity continues to inspire innovative approaches to drug design and material development. By leveraging the inherent versatility of this compound, scientists are paving the way for next-generation therapeutics and functional materials that meet contemporary challenges in medicine and technology.

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